

# Piribedil N-Oxide: A Technical Overview for Researchers

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## Compound of Interest

Compound Name: Piribedil N-Oxide

Cat. No.: B590300

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CAS Number: 53954-71-5 Molecular Formula:  $C_{16}H_{18}N_4O_3$

This technical guide provides an in-depth overview of **Piribedil N-Oxide**, a metabolite of the dopamine agonist Piribedil. The information is tailored for researchers, scientists, and professionals in drug development, offering a consolidated resource on its chemical properties, synthesis, and biological context.

## Chemical and Physical Data

The following table summarizes the key chemical and physical properties of **Piribedil N-Oxide**.

| Property          | Value   | Reference   |
|-------------------|---|---|
| CAS Number        | 53954-71-5  | <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[5]</a> |
| Molecular Formula | C <sub>16</sub> H <sub>18</sub> N <sub>4</sub> O <sub>3</sub>                 |   |
| Molecular Weight  | 314.34 g/mol  |   |
| IUPAC Name        | 1-(benzo[d]dioxol-5-ylmethyl)-4-(pyrimidin-2-yl)piperazine 1-oxide            |   |
| Appearance        | Solid   |   |
| Purity            | ≥90%  |   |
| Solubility        | Slightly soluble in DMF and DMSO; 5 mg/mL in Ethanol; 1 mg/mL in PBS (pH 7.2) |   |
| λ <sub>max</sub>  | 240 nm  |   |
| Storage           | -20°C   |   |
| Stability         | ≥ 4 years   |   |

## Synthesis and Characterization

While **Piribedil N-Oxide** is primarily known as a metabolite of Piribedil, its chemical synthesis can be achieved through the N-oxidation of the parent compound. A detailed experimental protocol from a peer-reviewed source is not readily available; however, a plausible synthetic approach based on established methodologies for the N-oxidation of tertiary amines, particularly those in heterocyclic systems, is presented below.

## Proposed Experimental Protocol: Synthesis of Piribedil N-Oxide

Objective: To synthesize **Piribedil N-Oxide** via the oxidation of Piribedil.

Reagents and Materials:

- Piribedil
- meta-Chloroperoxybenzoic acid (m-CPBA) or Hydrogen Peroxide (30%)
- Dichloromethane (DCM) or Acetic Acid
- Sodium bicarbonate ( $\text{NaHCO}_3$ ) solution (saturated)
- Sodium sulfite ( $\text{Na}_2\text{SO}_3$ ) solution
- Magnesium sulfate ( $\text{MgSO}_4$ ) or Sodium sulfate ( $\text{Na}_2\text{SO}_4$ )
- Silica gel for column chromatography
- Solvents for chromatography (e.g., ethyl acetate, methanol)

Procedure using m-CPBA:

- Dissolve Piribedil in a suitable solvent such as dichloromethane (DCM).
- Cool the solution in an ice bath to 0-5°C.
- Slowly add a solution of meta-chloroperoxybenzoic acid (m-CPBA) (1.1 to 1.5 equivalents) in DCM to the cooled Piribedil solution while stirring.
- Monitor the reaction progress using an appropriate analytical technique, such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
- Once the reaction is complete, quench the excess m-CPBA by adding a saturated aqueous solution of sodium sulfite.
- Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to remove meta-chlorobenzoic acid, followed by a wash with brine.
- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

- Purify the crude **Piribedil N-Oxide** using column chromatography on silica gel with a suitable eluent system (e.g., a gradient of methanol in ethyl acetate).
- Characterize the purified product using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) to confirm its identity and purity.

Procedure using Hydrogen Peroxide:

- Dissolve Piribedil in a suitable solvent like acetic acid.
- Slowly add 30% hydrogen peroxide to the solution.
- Heat the reaction mixture gently if necessary and monitor its progress by TLC or HPLC.
- Upon completion, carefully neutralize the reaction mixture.
- Extract the product with a suitable organic solvent.
- Wash, dry, and concentrate the organic phase.
- Purify the crude product by column chromatography as described above.

## Characterization

The structural confirmation of the synthesized **Piribedil N-Oxide** would involve:

- $^1\text{H}$  and  $^{13}\text{C}$  NMR Spectroscopy: To confirm the presence of the N-oxide moiety, which would cause characteristic shifts in the signals of the protons and carbons adjacent to the oxidized nitrogen atom in the piperazine ring.
- Mass Spectrometry: To determine the molecular weight and fragmentation pattern. The molecular ion peak should correspond to the calculated molecular weight of **Piribedil N-Oxide**.
- HPLC: To assess the purity of the final compound.

## Biological Context and Activity

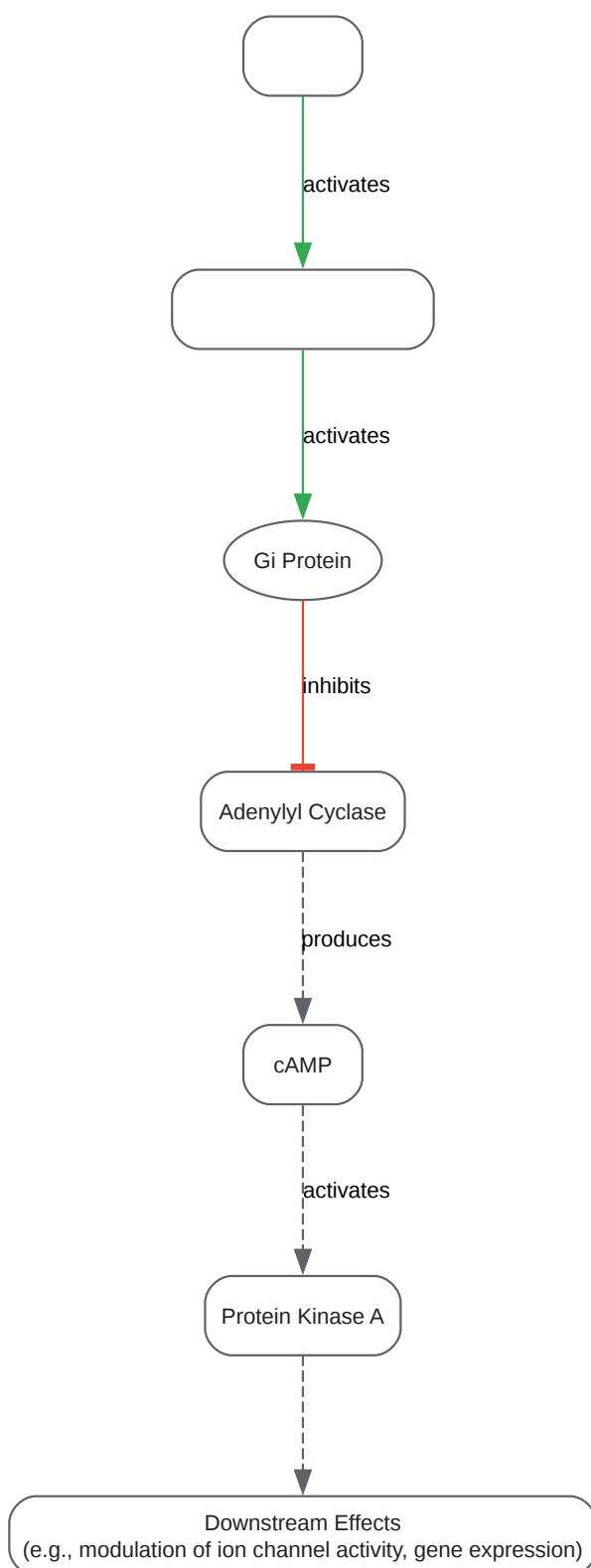
**Piribedil N-Oxide** is identified as a metabolite of Piribedil. Studies on the metabolism of Piribedil have shown that it undergoes several biotransformation pathways, including N-oxidation. However, research suggests that **Piribedil N-Oxide** has a limited contribution to the overall dopaminergic activity of the parent drug in animal models. One study noted that the catechol, p-hydroxylated, and N-oxide metabolites were found in only trace amounts in the rat brain, and when administered directly, they did not produce the same effects on dopamine metabolites as Piribedil itself.

## Signaling Pathways of Piribedil

To understand the biological context of **Piribedil N-Oxide**, it is essential to consider the signaling pathways of its parent compound, Piribedil. Piribedil is a non-ergot dopamine agonist that primarily acts on D2 and D3 dopamine receptors and also exhibits antagonistic properties at  $\alpha$ 2-adrenergic receptors.

### Dopamine D2 Receptor Signaling Pathway

The diagram below illustrates the general signaling cascade initiated by the activation of dopamine D2 receptors, a primary target of Piribedil.

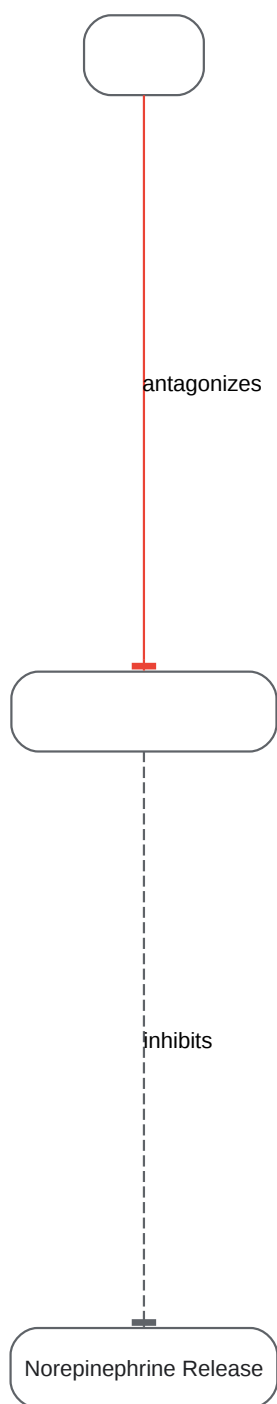


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Caption: Dopamine D2 receptor signaling cascade initiated by Piribedil.

## Alpha-2 Adrenergic Receptor Antagonism

Piribedil also acts as an antagonist at  $\alpha$ 2-adrenergic receptors. This action can lead to an increase in the release of norepinephrine.



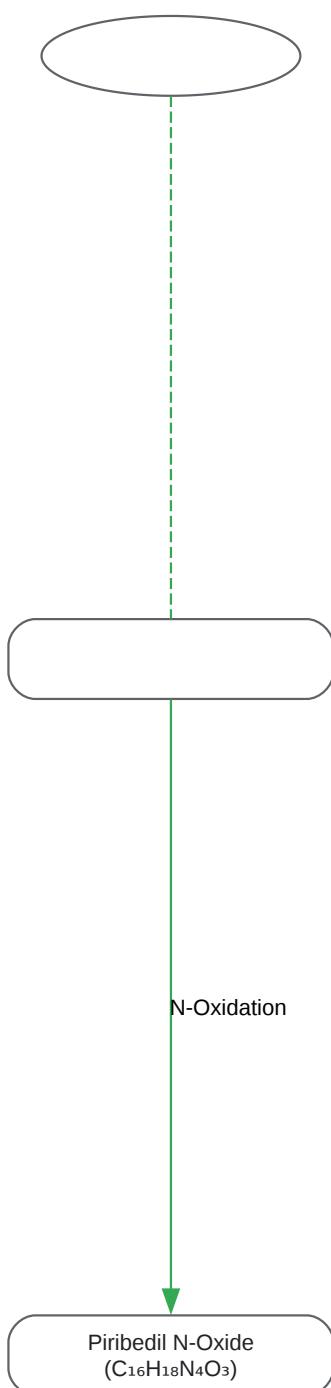
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Caption: Antagonistic action of Piribedil at  $\alpha_2$ -adrenergic receptors.



## Metabolic Pathway of Piribedil

The following diagram illustrates the metabolic conversion of Piribedil to **Piribedil N-Oxide**.



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Caption: Metabolic conversion of Piribedil to **Piribedil N-Oxide**.

In summary, **Piribedil N-Oxide** is a known metabolite of Piribedil with established chemical properties. While its direct pharmacological activity appears to be limited compared to the parent compound, its study is crucial for a comprehensive understanding of Piribedil's pharmacokinetics and metabolism. The provided information and diagrams offer a foundational resource for researchers in this field.

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